molecular formula C22H12N4O7 B10900916 2,5-Bis[5-(4-nitrophenyl)-2-furyl]-1,3,4-oxadiazole

2,5-Bis[5-(4-nitrophenyl)-2-furyl]-1,3,4-oxadiazole

Cat. No.: B10900916
M. Wt: 444.4 g/mol
InChI Key: LXFYPKDPHHYRQL-UHFFFAOYSA-N
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Description

2,5-Bis[5-(4-nitrophenyl)-2-furyl]-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with two 5-(4-nitrophenyl)-2-furyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[5-(4-nitrophenyl)-2-furyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzoyl chloride with 2-furylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized using phosphoryl chloride (POCl3) to yield the desired oxadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[5-(4-nitrophenyl)-2-furyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Reduction: The major product would be the corresponding diamine derivative.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

2,5-Bis[5-(4-nitrophenyl)-2-furyl]-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Bis[5-(4-nitrophenyl)-2-furyl]-1,3,4-oxadiazole depends on its application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Properties

Molecular Formula

C22H12N4O7

Molecular Weight

444.4 g/mol

IUPAC Name

2,5-bis[5-(4-nitrophenyl)furan-2-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C22H12N4O7/c27-25(28)15-5-1-13(2-6-15)17-9-11-19(31-17)21-23-24-22(33-21)20-12-10-18(32-20)14-3-7-16(8-4-14)26(29)30/h1-12H

InChI Key

LXFYPKDPHHYRQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=NN=C(O3)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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